6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Vorbereitungsmethoden
The synthesis of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 6N hydrochloric acid to adjust the pH, followed by the addition of ethyl acetate and activated carbon for decolorization. The mixture is then subjected to heat filtration and pH adjustment using sodium hydroxide to precipitate the desired product . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The major products formed from these reactions are typically functionalized derivatives of the parent compound, which can be further utilized in pharmaceutical and material science applications .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a scaffold for the synthesis of various derivatives with potential biological activities. In biology and medicine, it has shown promise as an antituberculosis agent, particularly against multidrug-resistant and extensively drug-resistant strains of tuberculosis . Additionally, it is being explored for its potential use in material science due to its structural properties .
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in the pathogenesis of diseases such as tuberculosis. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be compared to other imidazo[1,2-a]pyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine. These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and applications.
Eigenschaften
Molekularformel |
C13H11N3 |
---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3 |
InChI-Schlüssel |
PUHGHGXYJMRIOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.